molecular formula C15H13N3O2S B5294896 ethyl 3-amino-2-(3-pyridinyl)thieno[2,3-b]pyridine-6-carboxylate

ethyl 3-amino-2-(3-pyridinyl)thieno[2,3-b]pyridine-6-carboxylate

Cat. No. B5294896
M. Wt: 299.3 g/mol
InChI Key: KBSGUTQLUPGQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-2-(3-pyridinyl)thieno[2,3-b]pyridine-6-carboxylate is a compound that has been extensively studied due to its potential therapeutic applications. It is a heterocyclic compound that belongs to the class of thienopyridines.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-(3-pyridinyl)thieno[2,3-b]pyridine-6-carboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of these enzymes leads to a reduction in inflammation.
Biochemical and Physiological Effects:
Ethyl 3-amino-2-(3-pyridinyl)thieno[2,3-b]pyridine-6-carboxylate has been shown to exhibit anti-inflammatory effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to exhibit antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 3-amino-2-(3-pyridinyl)thieno[2,3-b]pyridine-6-carboxylate in lab experiments is its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of Ethyl 3-amino-2-(3-pyridinyl)thieno[2,3-b]pyridine-6-carboxylate. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, it may be beneficial to study its effects on the gut microbiome as it has been shown to exhibit anti-microbial activity.

Synthesis Methods

The synthesis of Ethyl 3-amino-2-(3-pyridinyl)thieno[2,3-b]pyridine-6-carboxylate can be achieved by reacting 2-chloro-3-formylthiophene with 3-aminopyridine in the presence of a base. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product.

Scientific Research Applications

Ethyl 3-amino-2-(3-pyridinyl)thieno[2,3-b]pyridine-6-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

ethyl 3-amino-2-pyridin-3-ylthieno[2,3-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-2-20-15(19)11-6-5-10-12(16)13(21-14(10)18-11)9-4-3-7-17-8-9/h3-8H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSGUTQLUPGQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C(=C(S2)C3=CN=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0138994.P001

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